4-Methyl-[1,1'-biphenyl]-2-carbonitrile structural formula and molecular weight
4-Methyl-[1,1'-biphenyl]-2-carbonitrile structural formula and molecular weight
An In-depth Technical Guide to 4-Methyl-[1,1'-biphenyl]-2-carbonitrile
Introduction
4-Methyl-[1,1'-biphenyl]-2-carbonitrile, also known as 2-Cyano-4'-methylbiphenyl, is a biphenyl derivative characterized by a methyl group and a nitrile group attached to its two phenyl rings. This compound serves as a crucial intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and materials science applications. Its structure allows for a variety of chemical transformations, making it a valuable building block for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols.
Physicochemical Properties and Structural Formula
The fundamental properties of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile are summarized below. These characteristics are essential for its handling, storage, and application in experimental settings.
Structural Formula:
Caption: 2D Structure of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile.
| Property | Value | Source |
| CAS Number | 64113-85-5, 114772-53-1 | [1][2] |
| Molecular Formula | C₁₄H₁₁N | [1][3] |
| Molecular Weight | 193.24 g/mol | [1][3][4] |
| Appearance | Solid, Off-White to Pale Yellow Solid | [5][6] |
| Melting Point | 81 - 83 °C | [5] |
| Boiling Point | 341.9 °C at 760 mmHg | [5] |
| Density | 1.057 g/cm³ | [5] |
| Solubility | Insoluble in water, soluble in organic solvents like ethanol and chloroform. | [5] |
Synthesis Methodologies
The construction of the biphenyl scaffold in 4-Methyl-[1,1'-biphenyl]-2-carbonitrile is typically achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent and versatile method for this purpose.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide.[7][8] This method is widely favored due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids.[7]
Caption: General workflow for Suzuki-Miyaura synthesis.
Experimental Protocol:
A representative protocol for synthesizing 4-Methyl-[1,1'-biphenyl]-2-carbonitrile via a Suzuki coupling is as follows[1]:
-
Combine 2-bromobenzonitrile (165 mmol), 4-methylphenylboronic acid (247 mmol), and potassium carbonate (330 mmol) in a reaction vessel.
-
Add xylene (300 ml) as the solvent.
-
Introduce the palladium catalyst, for instance, trans-di-acetato-bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II) (0.2 mol%).
-
Heat the reaction mixture to 130°C for 16 hours.
-
After cooling, perform an aqueous workup to remove inorganic salts and other water-soluble impurities.
-
The final product is isolated and purified by distillation of the reaction solution.
Spectroscopic and Analytical Data
Confirmation of the structure and purity of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile is achieved through various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton (¹H) NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum in deuterated chloroform (CDCl₃) shows a characteristic singlet for the methyl (CH₃) protons and a multiplet for the aromatic protons.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound. Fast Atom Bombardment (FAB-MS) shows a peak corresponding to the protonated molecule (M+H).
-
Infrared (IR) Spectroscopy : IR spectroscopy can identify the functional groups present. The characteristic nitrile (C≡N) stretch would be a prominent feature in the IR spectrum of this compound. Data is available from resources like the NIST Chemistry WebBook.[9][10]
Applications and Research Interest
4-Methyl-[1,1'-biphenyl]-2-carbonitrile is primarily utilized as an intermediate in the synthesis of more complex molecules. A significant application is its use as a precursor for the synthesis of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.[11][12] This bromination is achieved by reacting 4-Methyl-[1,1'-biphenyl]-2-carbonitrile with reagents like sodium bromate and sodium hydrogen sulfite.[11] The resulting brominated compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). For instance, the biphenyl carbonitrile scaffold is a core component in certain angiotensin II receptor blockers.
Safety and Handling
Proper handling and storage of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile are crucial to ensure laboratory safety.
Hazard Identification:
The compound is classified with the following hazards[13][14]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Caption: Recommended laboratory safety workflow.
Precautions for Safe Handling:
-
Limit all unnecessary personal contact.[13]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including impervious gloves, safety glasses, and a lab coat.[13][15]
-
Avoid generating dust. Use dry clean-up procedures like vacuuming if spills occur.[13]
-
Do not eat, drink, or smoke when handling the chemical.[13]
-
Wash hands thoroughly with soap and water after handling.[13]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep containers tightly sealed to prevent moisture absorption and contamination.[5][13]
-
Store away from heat sources, flames, and incompatible materials such as strong oxidizing agents.[5][16]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water. If irritation persists, seek medical attention.[13][15]
-
Skin Contact: Flush skin and hair with running water and soap. Seek medical attention if irritation occurs.[13][15]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen.[15]
-
Ingestion: Rinse mouth with water and immediately give a glass of water. Contact a Poisons Information Centre or a doctor.[13][15]
References
- Google Patents. (n.d.). Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170889, (1,1'-Biphenyl)-4-carbonitrile, 4'-methyl-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145512, 2-Cyano-4'-methylbiphenyl. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 2-(4-methylphenyl)- IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4'-Methylbiphenyl-2-carbonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'.
-
ResearchGate. (2025, August 6). ChemInform Abstract: 4′-Methylbiphenyl-2-carbonitrile Synthesis by Continuous Flow Suzuki-Miyaura Reaction. Retrieved from [Link]
-
PMC. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 4-Methylbiphenyl-2-carbonitrile. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]
-
EThOS. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
Sources
- 1. 4-Methyl-[1,1'-biphenyl]-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. 114772-53-1 Cas No. | 4'-Methyl-[1,1'-biphenyl]-2-carbonitrile | Apollo [store.apolloscientific.co.uk]
- 3. 4-Methyl-[1,1'-biphenyl]-2-carbonitrile | 64113-85-5 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 4'-Methyl[1,1'-Biphenyl]-2-Carbonitrile | Properties, Uses, Safety Data, Supplier China | High Purity Biphenyl Compounds [nj-finechem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. Benzonitrile, 2-(4-methylphenyl)- [webbook.nist.gov]
- 10. Benzonitrile, 2-(4-methylphenyl)- [webbook.nist.gov]
- 11. EP2513046B1 - Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile - Google Patents [patents.google.com]
- 12. CN102791678A - Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile - Google Patents [patents.google.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. (1,1'-Biphenyl)-4-carbonitrile, 4'-methyl- | C14H11N | CID 170889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
